6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
Description
6-(4-Bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 4-bromophenyl group at position 6 and a 2-fluorobenzyl moiety at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGHNLHAMDDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is , with a molecular weight of 359.2 g/mol. The presence of bromine and fluorine substituents is significant as these halogens can influence the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : 4-bromobenzaldehyde reacts with hydrazine hydrate to form 4-bromophenylhydrazine.
- Cyclization : The hydrazine derivative then undergoes cyclization with 2-fluorobenzylamine in the presence of a catalyst to form the pyridazinone ring.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that compounds similar to 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
In vitro studies suggest that this compound may also possess anti-inflammatory properties. Pyridazinones have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .
The mechanism by which 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : They may interact with various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or reduced inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-(4-chlorophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one | Moderate anticancer activity | Chlorine instead of bromine |
| 6-(4-bromophenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one | Anticancer and anti-inflammatory | Methyl group alters activity |
| 6-(4-bromophenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one | Strong antibacterial properties | Nitro group enhances activity |
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of various pyridazinones against breast cancer cells, revealing that 6-(4-bromophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one significantly reduced cell viability at concentrations above 10 µM .
- Anti-inflammatory Assessment : Another investigation assessed the anti-inflammatory effects of related compounds in a murine model of arthritis, demonstrating a reduction in paw swelling and inflammatory markers when treated with pyridazinones .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
Physicochemical Data :
- Melting Points : Compound 18a is an oil, while 23 has a mp of 86–88°C . The target compound’s mp is unreported but expected to be higher due to aromatic bromine.
- Spectroscopy :
- IR : Bromine (C-Br stretch ~500–600 cm⁻¹) and fluorine (C-F stretch ~1100–1250 cm⁻¹) in the target compound differ from methoxy (C-O ~1250 cm⁻¹) in analogues .
- ¹H NMR : The 2-fluorobenzyl group would show splitting patterns distinct from 4-bromobenzyl (e.g., para-substituted vs. ortho-fluorine coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
